

Spectroscopic Data of Methyl 3-sulfamoylbenzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 3-sulfamoylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-sulfamoylbenzoate**. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by experimental data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of **Methyl 3-sulfamoylbenzoate** in research and development settings.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 3-sulfamoylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR data are presented below. These predictions are generated using established computational algorithms and refined by comparing with experimental data of similar compounds such as methyl benzoate, methyl 3-chlorobenzoate, and methyl 3-nitrobenzoate.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Methyl 3-sulfamoylbenzoate**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.45	s	1H	Ar-H (C2-H)
~8.20	d	1H	Ar-H (C6-H)
~8.05	d	1H	Ar-H (C4-H)
~7.65	t	1H	Ar-H (C5-H)
~5.0 (broad s)	2H	-SO ₂ NH ₂	
3.94	s	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Methyl 3-sulfamoylbenzoate**

Chemical Shift (δ) (ppm)	Assignment
~165.5	C=O
~145.0	C-SO ₂
~133.0	Ar-C (C1)
~131.5	Ar-CH (C5)
~130.0	Ar-CH (C6)
~128.5	Ar-CH (C2)
~126.0	Ar-CH (C4)
~52.8	-OCH ₃

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for **Methyl 3-sulfamoylbenzoate** are detailed in Table 3. These are based on the typical vibrational frequencies of the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands for **Methyl 3-sulfamoylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3350-3250	Medium, Sharp	N-H stretch (sulfonamide)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1730-1715	Strong	C=O stretch (ester)
1600-1450	Medium to Weak	Aromatic C=C stretch
1350-1310	Strong	Asymmetric SO ₂ stretch
1280-1250	Strong	C-O stretch (ester)
1180-1160	Strong	Symmetric SO ₂ stretch

Mass Spectrometry (MS)

The predicted mass spectral data for **Methyl 3-sulfamoylbenzoate** suggests a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the ester and sulfamoyl functional groups.

Table 4: Predicted Mass Spectrometry Data for **Methyl 3-sulfamoylbenzoate**

m/z	Ion
215	[M] ⁺ (Molecular Ion)
184	[M - OCH ₃] ⁺
156	[M - COOCH ₃] ⁺
136	[M - SO ₂ NH] ⁺
104	[C ₆ H ₄ CO] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **Methyl 3-sulfamoylbenzoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Typical spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.
- Data Acquisition:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

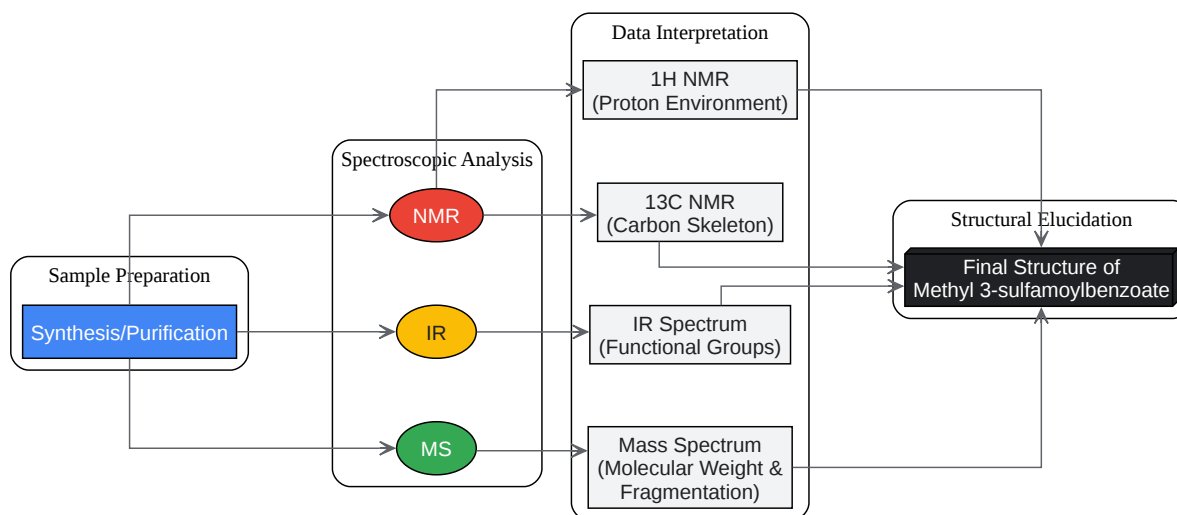
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the solution to approximately 10 $\mu\text{g/mL}$.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: The analysis can be performed in either positive or negative ion mode. For **Methyl 3-sulfamoylbenzoate**, positive ion mode ($[\text{M}+\text{H}]^+$) is likely to be effective.
- Mass Analysis:
 - Acquire a full scan mass spectrum to identify the molecular ion.

- Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
- Data Acquisition Parameters:
 - Mass range: m/z 50-500.
 - Capillary voltage, cone voltage, and collision energy should be optimized to achieve good signal intensity and fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Methyl 3-sulfamoylbenzoate** using the spectroscopic techniques discussed.



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Spectroscopic analysis workflow for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of **Methyl 3-sulfamoylbenzoate**. While the data presented is primarily predictive, it serves as a robust starting point for experimental work and can aid in the interpretation of laboratory-acquired spectra. Researchers are encouraged to use these predicted values as a reference and to perform their own experimental verification.

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